molecular formula C10H8ClN B1616104 3-Chloro-4-methylquinoline CAS No. 56961-79-6

3-Chloro-4-methylquinoline

Cat. No. B1616104
CAS RN: 56961-79-6
M. Wt: 177.63 g/mol
InChI Key: GXLBMEWXUAEPIY-UHFFFAOYSA-N
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Description

3-Chloro-4-methylquinoline is a heterocyclic compound with a molecular formula of C10H8ClN . It is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .


Synthesis Analysis

There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . The synthesis of 3-Chloro-4-methylquinoline involves various methods including classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .


Molecular Structure Analysis

The molecular weight of 3-Chloro-4-methylquinoline is 177.63 . The InChI code is 1S/C10H8ClN/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-4-methylquinoline is a solid at room temperature . It has a molecular weight of 177.63 . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Antimicrobial Activity

3-Chloro-4-methylquinoline derivatives have been explored for their antimicrobial properties. For instance, a series of quinoline hydrazones demonstrated antibacterial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds also showed some antifungal activity against strains like Aspergillus niger and Penicillium citrinum (Bawa et al., 2009).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of chloroquinoline derivatives, including those similar to 3-Chloro-4-methylquinoline, have been extensively studied. For instance, a study conducted by Kose, Atac, and Bardak in 2018 utilized various techniques such as UV–Vis, NMR, and vibrational spectroscopy to analyze the properties of these compounds. This research also involved molecular docking to explore their potential pharmaceutical applications (Kose et al., 2018).

Synthesis and Characterization

In the realm of organic synthesis, 3-Chloro-4-methylquinoline and its derivatives have been a subject of interest. Synthesis and characterization of such compounds, including their crystal structures and interactions, have been reported. For example, the synthesis of various quinoline derivatives and their analysis through single-crystal X-ray diffraction and other spectroscopic methods have been detailed (Murugavel et al., 2017).

Potential Antioxidant Activity

Some chloroquinoline derivatives have demonstrated promising antioxidant properties. This includes their ability to reduce high glucose levels in the human body, indicating potential use as anti-diabetic agents. Studies have explored their antioxidant activities using methods like the DPPH method, comparing them with well-known antioxidants like ascorbic acid (Murugavel et al., 2017).

Optoelectronic and Charge Transport Properties

Research has also delved into the optoelectronic and charge transport properties of quinoline derivatives. For instance, a study on hydroquinoline derivatives, which are structurally similar to 3-Chloro-4-methylquinoline, explored their potential as multifunctional materials due to their promising electronic, optical, and charge transport properties (Irfan et al., 2020).

Safety And Hazards

The safety data sheet for 4-Chloro-3-methylquinoline indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

Quinoline and its derivatives have shown substantial biological activities and are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in the research of 3-Chloro-4-methylquinoline could be focused on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

3-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLBMEWXUAEPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205534
Record name Quinoline, 3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylquinoline

CAS RN

56961-79-6
Record name 3-Chloro-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3-chloro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ME Rafelson Jr - Journal of Biological Chemistry, 1955 - Elsevier
… The skatole was converted to 3-chloro-4-methylquinoline … atom (designated Co) presumably entered the position shown in 3-chloro-4-methylquinoline … The 3-chloro-4-methylquinoline …
Number of citations: 12 www.sciencedirect.com
RH Manske - Chemical Reviews, 1942 - ACS Publications
Just as naphthalene (III) may be regarded as the condensation product of two benzene nuclei, it is possible to regard quinoline (IV) and isoquinoline (V) as benzpyridines, quinoline …
Number of citations: 240 pubs.acs.org
CW Rees, CE Smithen - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… Methylindole and dichlorocarbene, from ethyl trichloroacetate and potassium t-butoxide, gave 3-chloro-4-methylquinoline as the only identified basic product. 3-Dichloromethyl-3-methyl-…
Number of citations: 11 pubs.rsc.org
CW Rees, CE Smithen - Advances in heterocyclic chemistry, 1964 - Elsevier
Publisher Summary This chapter discusses all the important interactions of highly reactive divalent carbon derivatives (carbenes, methylenes) and heterocyclic compounds, and the …
Number of citations: 31 www.sciencedirect.com
S Sillart - 2018 - kb.osu.edu
Organophosphorus (OP) agents are responsible for the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter …
Number of citations: 1 kb.osu.edu
RH MANSKE - thevespiary.org
… Under the same conditions 3-methylindole yields 3-chloro-4-methylquinoline (69). The entering carbon atom takes up the 0-position in the resulting quinoline, and the reaction appears …
Number of citations: 2 www.thevespiary.org
JM Patterson, JT Sparrow… - The Journal of Organic …, 1972 - ACS Publications
… 3-methylindole, 42.1; 3-chloro-4methylquinoline, 51.7; 2,3-dimethylindole, 48.2; and 3-chloro2,4-dimethylquinoline, 56.8 min. In the liquid chromatography separations, the py roly z ate …
Number of citations: 4 pubs.acs.org
SCK Wong, AW Johnson - The Journal of Organic Chemistry, 1972 - ACS Publications
… 3-methylindole, 42.1; 3-chloro-4methylquinoline, 51.7; 2,3-dimethylindole, 48.2; and 3-chloro2,4-dimethylquinoline, 56.8 min. In the liquid chromatography separations, the py roly z ate …
Number of citations: 9 pubs.acs.org

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